Indole-3-acetic acid
Overview
Description
It is the most well-known and widely studied auxin, playing a crucial role in regulating various aspects of plant growth and development, such as cell elongation, division, and differentiation . Indoleacetic acid is a derivative of indole, containing a carboxymethyl substituent, and is a colorless solid that is soluble in polar organic solvents .
Mechanism of Action
Target of Action
Indole-3-acetic acid (IAA) primarily targets the Target of Rapamycin Complex 1 (TORC1) . TORC1 is a central regulator of eukaryotic cell growth and is identified as the major growth-limiting target of IAA .
Mode of Action
IAA interacts with its primary target, TORC1, inhibiting its function both in vivo and in vitro . This interaction results in changes in cell growth, particularly in microorganisms like Saccharomyces cerevisiae .
Biochemical Pathways
IAA is synthesized through several biochemical pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes, forming a network of IAA biosynthesis .
Pharmacokinetics
It is known that iaa is produced by the degradation of tryptophan in higher plants .
Result of Action
IAA regulates almost all aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . It also increases plant protection against external stress . In microorganisms, IAA promotes growth and development, and even plant interaction .
Action Environment
The action of IAA can be influenced by environmental factors. For instance, IAA produced by microorganisms often participates as a signaling molecule in the interaction between microorganisms and plants, regulating plant growth and development, and causing physiological and pathological changes in plants . The production and utilization of IAA can be promoted in agriculture through studies on the biosynthesis and functions of IAA in microorganisms .
Biochemical Analysis
Biochemical Properties
Indole-3-acetic acid is involved in several biochemical reactions, primarily influencing plant growth and development. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound methyltransferase, which modulates this compound homeostasis in plant tissues through methylation of its free carboxyl group . This interaction is crucial for maintaining the balance of this compound levels within the plant.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can promote cell elongation by loosening the cell wall, allowing cells to expand. It also plays a role in regulating gene expression related to growth and development, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to specific receptors on the cell surface, initiating a signaling cascade that leads to changes in gene expression. This compound can also inhibit or activate enzymes involved in its biosynthesis and degradation, thereby regulating its own levels within the plant . Additionally, the methylation of this compound by this compound methyltransferase is a key regulatory mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that this compound can have sustained effects on plant growth and development, although its impact may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can promote growth and development, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. Beyond this threshold, higher doses can lead to negative outcomes, such as growth inhibition or toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways involve various enzymes and cofactors that facilitate the synthesis and degradation of this compound, affecting metabolic flux and metabolite levels within the plant.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within the plant . The distribution of this compound is crucial for its function, as it needs to reach specific target cells to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound can interact with its target biomolecules and exert its effects on cellular processes .
Preparation Methods
Indoleacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of indole with glycolic acid in the presence of a base at 250°C . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine. Glutamic acid is converted to the necessary aldehyde via Strecker degradation . Industrial production methods often involve the use of microorganisms, such as bacteria and fungi, which can produce indoleacetic acid through various biosynthetic pathways .
Chemical Reactions Analysis
Indoleacetic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include bases, acids, and various oxidizing and reducing agents. For example, the oxidation of indoleacetic acid can lead to the formation of indole-3-carboxylic acid . The compound can also undergo substitution reactions, such as the reaction with methyl chloroacetate to form methyl indoleacetates . Major products formed from these reactions include various indole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Indoleacetic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various indole derivatives with potential pharmaceutical applications . In biology, indoleacetic acid is a key hormone that regulates plant growth and development, and it is used in studies related to plant physiology and genetics . In medicine, indoleacetic acid and its derivatives have been investigated for their potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities . In industry, indoleacetic acid is used as a plant growth regulator to enhance crop production and improve plant resistance to biotic and abiotic stresses .
Comparison with Similar Compounds
Indoleacetic acid is unique among auxins due to its widespread occurrence and significant role in plant growth regulation. Similar compounds include indole-3-butyric acid, indole-3-acetonitrile, and indole-3-pyruvic acid . Indole-3-butyric acid is another naturally occurring auxin that is often used as a rooting hormone in plant propagation . Indole-3-acetonitrile is a precursor to indoleacetic acid and has been shown to have growth-regulating effects in plants . Indole-3-pyruvic acid is an intermediate in the biosynthesis of indoleacetic acid and plays a role in the tryptophan-dependent pathway of indoleacetic acid production .
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Record name | indole-3-acetic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Indole-3-acetic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2338-19-4 (mono-potassium salt), 6305-45-9 (mono-hydrochloride salt) | |
Record name | Indoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020738 | |
Record name | Indole-3-acetic acid | |
Source | EPA DSSTox | |
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Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light tan to light pink flaky powder; Odorless; [PhytoTechnology Laboratories MSDS], Solid | |
Record name | Indoleacetic acid | |
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Record name | Indoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |
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Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4), 1.5 mg/mL | |
Record name | SID47193742 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Indoleacetic acid | |
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Vapor Pressure |
0.00000526 [mmHg] | |
Record name | Indoleacetic acid | |
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CAS No. |
87-51-4 | |
Record name | Indole-3-acetic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=87-51-4 | |
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Record name | Indoleacetic acid | |
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Record name | Indoleacetic acid | |
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Record name | indole-3-acetic acid | |
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Record name | 1H-Indole-3-acetic acid | |
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Record name | Indole-3-acetic acid | |
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Record name | Indol-3-ylacetic acid | |
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Record name | INDOLEACETIC ACID | |
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Record name | Indoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |
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Melting Point |
168.5 °C | |
Record name | Indoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does Indole-3-acetic acid (IAA) exert its effects on plant growth and development?
A1: IAA is a key plant hormone known as auxin. It acts by binding to specific receptor proteins, mainly the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) family. [] This binding triggers a signaling cascade leading to changes in gene expression and ultimately influencing various growth and developmental processes, including cell elongation, division, and differentiation. []
Q2: What is the role of IAA in fruit ripening?
A4: IAA interacts with other hormones, like ethylene, to regulate fruit ripening processes. Studies on tomato ripening suggest an intricate crosstalk between light, ethylene, and IAA signaling. [] Changes in IAA signaling, alongside ethylene, influence carotenoid synthesis, color development, and softening during ripening. []
Q3: What is the molecular formula and weight of IAA?
A3: The molecular formula of IAA is C10H9NO2, and its molecular weight is 175.18 g/mol.
Q4: What are the key spectroscopic features of IAA?
A6: IAA can be characterized using techniques like UV, infrared, nuclear magnetic resonance (NMR), and mass spectrometry (MS). [] These techniques provide information about its functional groups, bonding patterns, and fragmentation patterns, aiding in its identification and quantification.
Q5: Does the stability of IAA vary under different conditions?
A7: Yes, IAA is susceptible to degradation under certain conditions, impacting its efficacy. It is sensitive to light, heat, air, and oxygen. [] Exposure to these factors can lead to its breakdown, potentially reducing its activity. []
Q6: Does IAA possess any catalytic properties itself?
A6: IAA is not typically known for its catalytic properties. It primarily functions as a signaling molecule, regulating plant growth and development by influencing gene expression rather than directly catalyzing chemical reactions.
Q7: Have computational methods been used to study IAA and its interactions?
A9: Yes, computational chemistry, such as molecular mechanics, semi-empirical methods, and density functional theory (DFT), have been employed to study IAA. [] These methods provide insights into its structural properties, electronic distribution, and binding affinities to receptor proteins. []
Q8: How do modifications to the IAA structure affect its activity?
A10: Structural modifications of IAA significantly influence its activity and binding affinity to receptors. For instance, alkyl groups at the 2-position of the indole ring can hinder its binding, while substituents at position 6 may enhance it. [] Additionally, esterification of the carboxyl group can alter its activity, as seen with MeIAA, which requires hydrolysis back to IAA for biological activity. []
Q9: What strategies can be employed to improve the stability of IAA?
A11: Several approaches can enhance IAA stability. One strategy involves incorporating antioxidants, like butylated hydroxytoluene (BHT), to prevent oxidative degradation. [] Formulating IAA into nanohybrid complexes, such as layered double hydroxides (LDHs) or zinc basic salts (ZBS), can also offer protection from heat, light, air, and oxygen. []
Q10: What methods are commonly used to analyze IAA in plant tissues?
A15: Various methods are employed for IAA analysis, including high-performance liquid chromatography (HPLC) [, ], gas chromatography-mass spectrometry (GC-MS) [, ], and thin-layer chromatography (TLC). [] These methods enable the separation, identification, and quantification of IAA and its metabolites from complex plant extracts.
Q11: Does the degradation of IAA in the environment pose any ecological concerns?
A11: IAA degradation is a natural process in the environment and is not typically associated with significant ecological concerns. Microorganisms play a crucial role in breaking down IAA, contributing to its natural turnover in soil and aquatic ecosystems.
Q12: What is the solubility of IAA?
A17: IAA exhibits limited solubility in water but dissolves readily in organic solvents like ethanol and ether. [] Its solubility can influence its bioavailability and transport within plant tissues.
Q13: Are there any synthetic compounds that mimic the effects of IAA?
A24: Yes, several synthetic auxins, like α-naphthaleneacetic acid (NAA) [] and 2,4-dichlorophenoxyacetic acid (2,4-D) (not mentioned in the provided papers), have been developed. These synthetic auxins can elicit similar growth-promoting effects in plants and are often used in agriculture and horticulture.
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